molecular formula C21H40O3 B12956009 Ethyl 19-oxononadecanoate

Ethyl 19-oxononadecanoate

Cat. No.: B12956009
M. Wt: 340.5 g/mol
InChI Key: WDVFEMFCCULYGV-UHFFFAOYSA-N
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Description

Ethyl 19-oxononadecanoate is a long-chain fatty acid ethyl ester characterized by a 19-carbon backbone with an oxo (keto) group at the terminal position. Such esters are typically synthesized via esterification of carboxylic acids or through functional group transformations (e.g., oxidation, halogenation) of pre-existing esters. They are often studied for applications in organic synthesis, polymer chemistry, and biofunctional materials due to their tunable reactivity and solubility profiles .

Properties

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 19-oxononadecanoate

InChI

InChI=1S/C21H40O3/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h20H,2-19H2,1H3

InChI Key

WDVFEMFCCULYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 19-oxononadecanoate can be synthesized through several methods. One common approach involves the esterification of nonadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the oxidation of ethyl nonadecanoate using an oxidizing agent like potassium permanganate to introduce the ketone functional group at the 19th carbon position .

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Post-reaction, the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 19-oxononadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic catalysts.

Major Products:

Scientific Research Applications

Ethyl 19-oxononadecanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in lipid metabolism and as a model compound in studying ester and ketone functionalities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of ethyl 19-oxononadecanoate involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes involved in lipid metabolism, potentially modulating their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 19-oxononadecanoate with three analogous ethyl esters: Ethyl 18-iodooctadecanoate, Ethyl 10-chloro-10-oxodecanoate, and Ethyl 7-oxononanoate. Key differences in chain length, functional groups, and physicochemical properties are highlighted.

Property This compound (Hypothetical) Ethyl 18-iodooctadecanoate Ethyl 10-chloro-10-oxodecanoate Ethyl 7-oxononanoate
CAS Number Not available 100018-96-0 112895-02-0 104092-78-6
Molecular Formula C₂₁H₄₀O₃ (inferred) C₂₀H₃₉IO₂ C₁₂H₂₁ClO₃ C₁₁H₂₀O₃
Molecular Weight (g/mol) ~344 (calculated) 438.43 248.75 200.27
Functional Groups Ethyl ester, terminal oxo Ethyl ester, terminal iodo Ethyl ester, chloro-oxo at C10 Ethyl ester, oxo at C7
XLogP3 ~7.5 (estimated) Not reported Not reported 1.8
Key Applications Potential surfactant or polymer precursor Halogenation studies, cross-coupling Acyl chloride intermediates, synthesis Short-chain bioactive analogs

Structural and Reactivity Insights:

Chain Length and Solubility: this compound’s long hydrophobic chain (C19) suggests low water solubility compared to shorter analogs like Ethyl 7-oxononanoate (C9). The latter’s XLogP3 of 1.8 indicates moderate lipophilicity, whereas the C19 analog’s estimated higher XLogP3 (~7.5) aligns with its extended alkyl chain. Ethyl 18-iodooctadecanoate’s iodine substituent introduces polarizability, enhancing reactivity in halogen-bonding or cross-coupling reactions .

Functional Group Reactivity: The terminal oxo group in this compound may undergo nucleophilic additions (e.g., Grignard reactions) or reductions, similar to Ethyl 10-chloro-10-oxodecanoate’s chloro-oxo moiety, which is prone to nucleophilic substitution . Ethyl 7-oxononanoate’s mid-chain oxo group could participate in cyclization or condensation reactions, a feature less accessible in terminal-oxo analogs.

Synthetic Pathways: Ethyl 18-iodooctadecanoate likely derives from iodination of ethyl stearate, while Ethyl 10-chloro-10-oxodecanoate may involve chlorination of ethyl 10-hydroxydecanoate . This compound could hypothetically be synthesized via oxidation of ethyl nonadecanoate or through Wittig-like elongations .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies through open science practices?

  • Methodological Answer :
  • Data Deposition : Share raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo or ChemRxiv.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including detailed experimental conditions .

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